1-Pentadecanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

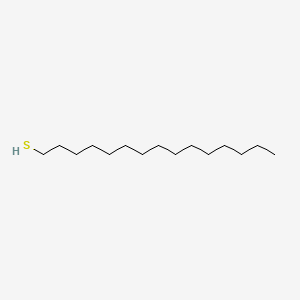

Structure

3D Structure

Properties

IUPAC Name |

pentadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMQODZGDORXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179922 | |

| Record name | Pentadecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Pentadecane-1-thiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25276-70-4 | |

| Record name | Pentadecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25276-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025276704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Pentadecanethiol

Abstract

This technical guide provides a comprehensive overview of 1-Pentadecanethiol (CAS No: 25276-70-4), a long-chain alkanethiol pivotal in materials science and nanotechnology.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental chemical and physical properties, robust synthesis and characterization protocols, and key applications, with a particular focus on the formation of Self-Assembled Monolayers (SAMs). By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices, ensuring that the described protocols are understood in both theory and practice. Safety, handling, and data interpretation are also covered, providing a holistic resource for the effective and safe utilization of this compound in advanced research settings.

Chemical Identity and Properties

This compound, also known as pentadecyl mercaptan, is an organic compound characterized by a fifteen-carbon aliphatic chain attached to a thiol functional group.[1][2] This structure imparts a dual nature to the molecule: a hydrophilic thiol head that exhibits strong affinity for noble metal surfaces and a hydrophobic hydrocarbon tail. This amphiphilic character is the primary driver for its utility in surface science.

1.1. Identifiers and General Data

For clarity and precise identification, the following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonym(s) | Pentadecyl Mercaptan, Pentadecane-1-thiol | [1][2][3] |

| CAS Number | 25276-70-4 | [1][2][3] |

| EC Number | 246-785-5 | [4] |

| Molecular Formula | C₁₅H₃₂S | [1][2][3] |

| Molecular Weight | 244.48 g/mol | [1][2][3] |

| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [3] |

| SMILES String | CCCCCCCCCCCCCCCS |

1.2. Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental conditions. These properties are critical for designing synthesis, purification, and application protocols.

| Property | Value | Notes & Significance | Source(s) |

| Appearance | Colorless liquid | Typical for long-chain alkanethiols at room temperature. | [5] |

| Odor | Distinct, strong (stench) | Characteristic of thiol compounds. Requires handling in a fume hood. | [5][6] |

| Density | 0.847 g/mL at 25 °C | Important for volume-to-mass conversions in synthesis. | |

| Boiling Point | 325 °C (lit.) | High boiling point allows for purification by vacuum distillation. | [2] |

| Melting Point | 22 °C | May be solid or liquid depending on ambient laboratory temperature. | [2] |

| Refractive Index | n20/D 1.462 (lit.) | A useful parameter for quick purity assessment. | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | Indicates it is not highly flammable but should be kept from ignition sources. | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Dictates solvent choice for reactions and SAM formation. | [5] |

Synthesis and Purification

The synthesis of long-chain alkanethiols like this compound is a well-established process. A common and reliable method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromopentadecane) with a sulfur nucleophile. The thiourea method is often preferred as it avoids the direct use of odorous and toxic sodium hydrosulfide and minimizes the formation of disulfide byproducts.

2.1. Synthesis Workflow: Thiourea Method

This two-step protocol first forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.

Caption: Workflow for the synthesis of this compound via the thiourea method.

2.2. Detailed Experimental Protocol

-

Step 1: Formation of S-Pentadecylisothiouronium Bromide

-

To a round-bottom flask equipped with a reflux condenser, add 1-bromopentadecane (1 equivalent) and thiourea (1.1 equivalents).

-

Add ethanol (95%) as the solvent to dissolve the reactants.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.

-

Causality Insight: Using a slight excess of thiourea ensures the complete consumption of the expensive haloalkane. Ethanol is an excellent solvent for both reactants and facilitates the Sₙ2 reaction.

-

-

Step 2: Hydrolysis to this compound

-

After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Re-heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the mixture to room temperature. The product will likely separate as an oily layer.

-

Causality Insight: Strong basic conditions are required to efficiently hydrolyze the stable intermediate to the thiolate anion.

-

-

Step 3: Workup and Purification

-

Transfer the cooled mixture to a separatory funnel. Carefully acidify with dilute HCl until the aqueous layer is acidic. This protonates the thiolate to the neutral thiol.

-

Extract the aqueous layer with diethyl ether or hexane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

-

Causality Insight: Acidification is critical to ensure the product is in its neutral, organic-soluble form for extraction. Vacuum distillation is necessary due to the high boiling point of the product, preventing decomposition at atmospheric pressure.

-

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. Standard analytical techniques should be employed.

| Technique | Expected Result / Observation |

| ¹H NMR | A characteristic triplet at ~2.5 ppm (protons on carbon adjacent to sulfur, -CH₂-SH), a triplet at ~1.3 ppm (thiol proton, -SH), a complex multiplet between 1.2-1.6 ppm (bulk methylene protons, -(CH₂)₁₃-), and a triplet at ~0.9 ppm (terminal methyl group, -CH₃). |

| ¹³C NMR | A peak around 24 ppm corresponding to the carbon attached to the thiol group (C1), and a series of peaks between 22-34 ppm for the other aliphatic carbons. |

| FT-IR | A weak but sharp absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 244.5. |

Key Applications in Research & Development

The primary application of this compound in research and drug development is its use as a molecular building block for creating highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces, particularly gold (Au).[1][5]

4.1. Formation of Self-Assembled Monolayers (SAMs)

SAMs are formed by the spontaneous chemisorption of the thiol head groups onto a gold substrate, resulting in a densely packed, oriented molecular layer.[5][7] The long pentadecyl chains align due to van der Waals interactions, creating a well-defined, hydrophobic surface.[5]

Caption: Schematic of this compound molecules forming a SAM on a gold substrate.

4.2. Relevance to Drug Development and Research

-

Biocompatible Surfaces: SAMs created from long-chain alkanethiols can passivate surfaces, reducing non-specific protein adsorption and cell adhesion.[5] This is crucial for developing implantable devices, biosensors, and in vitro diagnostic platforms where controlling biological interactions is paramount.

-

Electrochemical Biosensors: The insulating but well-defined nature of a this compound SAM can be used to modify electrodes.[5] These modified surfaces can then be further functionalized (e.g., with antibodies or enzymes) to create highly specific sensors for detecting biomarkers.

-

Controlling Wettability: The hydrophobic surface created by a this compound SAM can be used to control fluid behavior in microfluidic devices, which are increasingly used for high-throughput screening and diagnostics.[5]

-

Fundamental Studies: These well-ordered surfaces serve as ideal model systems for studying fundamental biological and chemical processes, such as protein folding, cell adhesion, and electron transfer mechanisms.[5]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The primary hazards are associated with its unpleasant odor and potential for skin and eye irritation.[6][8]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its strong odor.[8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No: 25276-70-4) is a versatile chemical tool whose utility is firmly rooted in its molecular structure. Its ability to form robust, highly ordered self-assembled monolayers makes it indispensable in surface science, nanotechnology, and various facets of biomedical research. Understanding its synthesis, properties, and handling is key to leveraging its full potential in the development of advanced materials and technologies. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this compound into their experimental designs.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

-

Verstraete, L., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir. Retrieved from [Link]

-

Gupta, S., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Organic Electronics. Retrieved from [Link]

Sources

1-Pentadecanethiol physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Pentadecanethiol

Introduction

This compound (C₁₅H₃₂S) is a long-chain alkanethiol, a class of organic compounds renowned for their utility in surface science and nanotechnology. Comprising a fifteen-carbon alkyl chain terminating in a thiol (-SH) group, this molecule serves as a fundamental building block for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). The strong affinity of the sulfur headgroup for noble metal surfaces, particularly gold, combined with the van der Waals interactions between the long alkyl chains, drives the spontaneous formation of these densely packed, crystalline-like films.[1][2]

This guide is designed for researchers, materials scientists, and drug development professionals who leverage surface modification techniques. We will explore the core physicochemical properties of this compound, provide a detailed protocol for its application in forming SAMs, and discuss critical safety and handling procedures. The insights herein are intended to provide a comprehensive understanding of not just the properties of this molecule, but the causality behind its utility in advanced applications.[3][4]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of reproducible science. This compound is unambiguously identified by several key descriptors, as summarized below.

| Identifier | Value | Source |

| IUPAC Name | pentadecane-1-thiol | [5][6] |

| Synonyms | Pentadecyl Mercaptan | [3][7] |

| CAS Number | 25276-70-4 | [3][5][7] |

| EC Number | 246-785-5 | [8] |

| Molecular Formula | C₁₅H₃₂S | [3][5] |

| Molecular Weight | 244.48 g/mol | [3][5][7] |

| SMILES String | CCCCCCCCCCCCCCCS | [5] |

| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physical properties of this compound are dictated by its long hydrophobic alkyl chain and the polar thiol headgroup. These characteristics govern its behavior in various solvents and its thermal properties, which are critical for its application in forming stable monolayers.

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Room Temperature | [6] |

| Melting Point | 22 °C (295.27 K) | - | [5][7] |

| Boiling Point | 325 °C (598.15 K) | Atmospheric Pressure | [7] |

| Density | 0.847 g/mL | 25 °C | |

| Refractive Index | 1.462 | 20 °C (D-line) | |

| Flash Point | 110 °C (230 °F) | Closed Cup | |

| Vapor Pressure | 0.000559 mmHg | 25 °C | [9] |

| Water Solubility | 0.007412 mg/L (estimated) | 25 °C | [8] |

| Organic Solvent Solubility | Soluble | Ethanol, Ether | [6] |

The molecule's substantial C₁₅ alkyl chain results in a high boiling point and makes it virtually insoluble in water.[8] Conversely, its nonpolar nature allows for excellent solubility in common organic solvents like ethanol, which is the preferred solvent for preparing solutions for SAM formation.[1][6]

Application Focus: Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of self-assembled monolayers, particularly on gold surfaces.[3] This process is a cornerstone of surface engineering, enabling precise control over interfacial properties such as wetting, adhesion, and biocompatibility.

Causality of SAM Formation

The assembly process is driven by two primary energetic contributions:

-

Sulfur-Gold Affinity : The thiol headgroup has a strong, specific affinity for gold surfaces, leading to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond with a bond strength of approximately 45 kcal/mol.[1] This initial chemisorption anchors the molecules to the substrate.

-

Inter-chain van der Waals Forces : The long, fifteen-carbon alkyl chains of adjacent molecules interact via hydrophobic, van der Waals forces. To maximize these stabilizing interactions and minimize the overall system energy, the chains pack closely together into a highly ordered, crystalline-like arrangement. This packing causes the alkyl chains to tilt at an angle of approximately 30° relative to the surface normal on a Au(111) surface.[1]

The length of the alkyl chain is critical; chains with at least 10 carbons are required to provide sufficient inter-chain interaction to form a well-ordered monolayer.[1] The C₁₅ chain of this compound provides a robust and stable hydrophobic barrier.

Experimental Protocol: Formation of a this compound SAM on Gold

This protocol describes a self-validating methodology for producing a high-quality, well-ordered monolayer. The cleanliness of the substrate and purity of the thiol are paramount for achieving a defect-free surface.

Materials:

-

This compound (≥97% purity)

-

Absolute Ethanol (200 proof)

-

Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity Nitrogen or Argon gas

-

Glass beakers and petri dish

Methodology:

-

Substrate Cleaning (Causality: Removal of Organic Contaminants):

-

Place the gold substrate in a glass beaker.

-

Immerse the substrate in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.) This step ensures an atomically clean, hydrophilic gold surface, which is essential for uniform monolayer formation.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrate copiously with DI water (at least 5-6 cycles).

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, add ~6 mg of this compound to 25 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Monolayer Assembly:

-

Place the clean, dry gold substrate into a glass petri dish.

-

Immediately immerse the substrate in the 1 mM this compound solution.

-

Cover the petri dish to prevent solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for at least 12-24 hours at room temperature. While initial monolayer coverage occurs within minutes, this extended period is crucial for the molecules to rearrange into a well-ordered, low-energy configuration with minimal defects.[1]

-

-

Post-Assembly Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

The functionalized substrate is now ready for characterization (e.g., via contact angle goniometry, ellipsometry, or XPS) or for use in the intended application.

-

Visualization of SAM Preparation Workflow

The following diagram illustrates the key stages of the experimental workflow for creating a this compound SAM.

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While this compound is not classified as acutely hazardous, proper handling is essential due to its chemical nature and potential for long-term effects.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[9][10]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood.[9] If exposure limits are exceeded, use a multi-purpose combination respirator cartridge.

-

-

First Aid Measures:

-

Fire-Fighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9]

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The material is a non-combustible solid for storage classification purposes.

-

Avoid dust formation and sources of ignition.[9]

-

The compound has a water hazard class of 3 (WGK 3), indicating it is severely hazardous to water.[8] Prevent spillage from entering drains.

-

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for molecular engineering. Its well-defined physicochemical properties, particularly the interplay between its sulfur headgroup and long alkyl chain, enable the reliable and spontaneous formation of robust, highly-ordered self-assembled monolayers. For professionals in materials science and drug development, a thorough understanding of its properties, handling, and application methodologies is essential for harnessing its full potential in creating advanced functional surfaces for a new generation of devices and therapies.

References

-

Chemical Properties of this compound (CAS 25276-70-4) . Cheméo. [Link]

-

1-pentadecane thiol, 25276-70-4 . The Good Scents Company. [Link]

-

Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold . ACS Publications. [Link]

-

Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases . National Institutes of Health (NIH). [Link]

-

Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications . National Institutes of Health (NIH). [Link]

-

Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures . Royal Society of Chemistry. [Link]

-

Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients . MDPI. [Link]

-

Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications . ScienceDirect. [Link]

-

Special Issue “The Role of Natural Products in Drug Discovery” . MDPI. [Link]

-

This compound | Chemical Substance Information . J-GLOBAL. [Link]

Sources

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Buy this compound | 25276-70-4 [smolecule.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Architectural Significance of a Long-Chain Alkanethiol

An In-Depth Technical Guide to 1-Pentadecanethiol: Structure, Properties, and Applications in Advanced Research

This compound, also known as pentadecyl mercaptan, is a long-chain alkylthiol with the chemical formula CH₃(CH₂)₁₄SH.[1] Its structure is deceptively simple: a fifteen-carbon saturated aliphatic chain terminating in a sulfhydryl (thiol) group. This simplicity, however, belies its profound utility in materials science, nanotechnology, and drug development. For researchers and scientists, this compound is not merely a chemical reagent but a fundamental building block for constructing highly ordered molecular architectures on surfaces.

The power of this compound lies in the dual nature of its structure. The thiol headgroup exhibits a strong, specific affinity for the surfaces of noble metals like gold, silver, and copper, forming a stable, semi-covalent bond.[2][3] The long, hydrophobic pentadecyl tail, through collective van der Waals interactions, drives the spontaneous organization of these molecules into densely packed, crystalline-like films known as self-assembled monolayers (SAMs).[3] This guide provides a comprehensive overview of this compound, from its core chemical properties to its sophisticated applications in creating functionalized surfaces for advanced scientific endeavors.

Core Chemical Structure and Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective application. The molecule's identity is defined by its linear formula, CH₃(CH₂)₁₄SH, and its CAS Number, 25276-70-4.[1][4][5]

Molecular Structure

The molecule consists of a saturated 15-carbon chain, which imparts significant hydrophobicity and is responsible for the ordering of monolayers through intermolecular forces. The terminal thiol (-SH) group is the reactive center, enabling the molecule's "self-assembly" on specific substrates.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound dictate its handling, purification, and application conditions. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂S | [4][5][6] |

| Molecular Weight | 244.48 g/mol | [1][4][6] |

| CAS Number | 25276-70-4 | [1][4][5][6] |

| Appearance | Colorless liquid at room temperature | [2] |

| Density | 0.847 g/mL at 25 °C | [1] |

| Boiling Point | 325 °C | [1][6] |

| Melting Point | 22 °C | [6] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.462 | [1][7] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [2] |

Synthesis and Quality Control: The Foundation of Reproducibility

The quality of a self-assembled monolayer is critically dependent on the purity of the alkanethiol used.[3] Impurities can introduce defects into the monolayer, disrupting its order and compromising its performance. While this compound is commercially available, understanding its synthesis provides insight into potential impurities.

A common laboratory-scale synthesis involves the conversion of a 1-bromopentadecane to the corresponding thiol. This is typically achieved via a two-step process involving a thioacetate intermediate to avoid the formation of disulfide byproducts.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method. Causality: The choice of a thioacetate intermediate (Step 1) is crucial. Direct reaction of the alkyl halide with a sulfide salt can lead to symmetric sulfide (R-S-R) formation. The thioacetate route provides a clean, high-yield pathway to the thiol. The subsequent hydrolysis (Step 2) is performed under basic conditions to deprotect the thiol.

Materials:

-

1-Bromopentadecane

-

Potassium thioacetate (KSAc)

-

Ethanol (anhydrous)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Nucleophilic Substitution to form S-Pentadecyl thioacetate

-

Dissolve 1-bromopentadecane and a slight molar excess (1.1 eq) of potassium thioacetate in anhydrous ethanol.

-

Reflux the mixture for 3-4 hours with stirring. The progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with water to remove the potassium bromide salt. Dry the organic layer over anhydrous MgSO₄.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude S-pentadecyl thioacetate from Step 1 in ethanol.

-

Add an aqueous solution of KOH or NaOH (approx. 2 eq) and stir at room temperature for 12-24 hours. Rationale: This basic hydrolysis cleaves the thioester bond to yield the thiolate salt.

-

Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl until the solution is acidic (pH ~2-3). This protonates the thiolate to form the final thiol product.

-

Extract the product into diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.

-

-

Step 3: Purification

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to achieve the high purity (>97%) required for SAM formation.

-

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The primary application of this compound is in the formation of SAMs, particularly on gold surfaces.[2][4] These highly ordered molecular films serve as robust, well-defined interfaces for a vast range of applications. The formation is a spontaneous process driven by the strong gold-sulfur bond (~45 kcal/mol) and the stabilizing van der Waals interactions between the 15-carbon alkyl chains.[3]

Experimental Workflow: SAM Formation on a Gold Substrate

Caption: Workflow for forming a this compound SAM on gold.

Detailed Protocol:

-

Substrate Preparation (Critical Step):

-

Use a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer).

-

Clean the substrate rigorously to remove organic contaminants. Common methods include immersion in "Piranha" solution (a hazardous mixture of H₂SO₄ and H₂O₂) or exposure to UV/Ozone. Rationale: A pristine gold surface is paramount for the formation of a well-ordered, defect-free monolayer.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.[3] Rationale: Ethanol is a good solvent for the thiol and does not compete for binding sites on the gold surface. The 1 mM concentration is standard and ensures sufficient material for monolayer formation without excessive waste.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.

-

Seal the vial and leave it undisturbed at room temperature for 12 to 24 hours. Rationale: While initial monolayer coverage occurs within minutes, this extended period allows the alkyl chains to rearrange and anneal into a highly ordered, thermodynamically stable, crystalline-like structure.[3]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to wash away any non-chemisorbed (physisorbed) thiol molecules.

-

Dry the substrate under a gentle stream of nitrogen gas. The functionalized substrate is now ready for use or characterization.

-

Applications in Nanotechnology and Drug Development

The well-defined, hydrophobic surface created by a this compound SAM is a powerful platform for various advanced applications.

Nanoparticle Functionalization

This compound is used to functionalize the surface of nanoparticles, particularly gold nanoparticles (AuNPs).[2] This process is analogous to SAM formation on a planar surface.

-

Stabilization: The thiol coating prevents the aggregation of nanoparticles in solution, ensuring their colloidal stability.

-

Surface Property Control: The long pentadecyl chains render the nanoparticles hydrophobic, allowing their dispersion in non-polar solvents.[2] This is essential for applications in nanoelectronics and composite materials.

-

Foundation for Bioconjugation: While the terminal group of this compound itself is inert, it can be part of a mixed monolayer system. By co-assembling this compound with other thiols that have a terminal functional group (e.g., -COOH, -NH₂), researchers can create a biocompatible surface that also allows for the covalent attachment of drugs, proteins, or DNA.[8][9] This is a cornerstone strategy in developing nanoparticles for targeted drug delivery and diagnostics.

Role in Drug Delivery Systems

While not a drug itself, this compound is a critical enabling tool in drug delivery research. Nanoparticles functionalized with thiol layers can act as drug carriers. The hydrophobic environment created by the pentadecyl chains can be used to encapsulate hydrophobic drugs, increasing their solubility and bioavailability. By engineering the surface with mixed SAMs, these nanocarriers can be designed to release their payload in response to specific biological triggers.

Biosensors and Surface Interaction Studies

SAMs formed from this compound provide an ideal model surface for fundamental research.

-

Controlling Wettability: The monolayer creates a highly hydrophobic (water-repelling) surface, which is useful in microfluidics and for creating anti-corrosion coatings.[2]

-

Biocompatibility Studies: The well-defined, protein-resistant nature of long-chain alkanethiol SAMs allows researchers to study protein-surface interactions and cell adhesion with high precision, which is crucial for the design of medical implants and biomaterials.[2]

Safety and Handling

As with all chemicals, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound has the characteristic and powerful stench of a thiol. It may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.[1]

-

First Aid: In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

Conclusion

This compound is a powerful and versatile molecule that serves as a fundamental tool for scientists and researchers. Its ability to form robust, highly ordered self-assembled monolayers on metal surfaces provides an unparalleled method for controlling surface chemistry at the molecular level. From stabilizing nanoparticles for drug delivery systems to creating model surfaces for biocompatibility studies, the applications of this compound are central to advancing nanotechnology, materials science, and biomedical engineering. A thorough understanding of its chemical properties, synthesis, and handling is the key to unlocking its full potential in the laboratory.

References

-

This compound. NIST WebBook. [Link]

-

Chemical Properties of this compound (CAS 25276-70-4). Cheméo. [Link]

-

Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. Sibener Group, University of Chicago. [Link]

-

Nanoparticle Surface Functionalization Technology. Luna Nanotech Inc. [Link]

-

Nanoparticle Functionalization and Its Potentials for Molecular Imaging. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. This compound = 97 25276-70-4 [sigmaaldrich.com]

- 2. Buy this compound | 25276-70-4 [smolecule.com]

- 3. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. echemi.com [echemi.com]

- 8. lunanano.com [lunanano.com]

- 9. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 1-Pentadecanethiol for Advanced Research Applications

This guide provides an in-depth exploration of the primary synthetic routes to this compound (C₁₅H₃₂S), a long-chain alkanethiol crucial for advancements in nanotechnology, surface chemistry, and drug delivery systems. Its principal application lies in the formation of highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, which are instrumental in the development of biosensors, molecular electronics, and corrosion-resistant coatings. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of the synthesis, purification, and characterization of this compound.

Foundational Principles in Thiol Synthesis

The synthesis of long-chain thiols like this compound (also known as pentadecyl mercaptan) predominantly relies on nucleophilic substitution reactions where a sulfur-containing nucleophile displaces a leaving group on an alkyl chain. The most common precursor is an alkyl halide, such as 1-bromopentadecane, due to its commercial availability and the good leaving group ability of the bromide ion.[1] The primary challenge in thiol synthesis is preventing the formation of the dialkyl sulfide (R-S-R) byproduct, which can occur if the newly formed thiol acts as a nucleophile and reacts with another molecule of the alkyl halide.[2][3] To circumvent this, two highly reliable methods are predominantly employed: the use of thiourea to form a stable intermediate salt and the thioacetate protection-deprotection strategy.

Method 1: The Isothiouronium Salt Pathway

This is arguably the most common and efficient method for preparing primary thiols from alkyl halides.[2][3] It involves a two-step process that effectively prevents the formation of sulfide impurities. The causality behind this choice is that thiourea acts as an excellent sulfur nucleophile, and the resulting S-alkylisothiouronium salt is a stable, isolable intermediate that is not nucleophilic, thus halting the reaction sequence at the desired stage.[4] Subsequent hydrolysis under basic conditions liberates the desired thiol.

Reaction Mechanism

-

Step 1: S_N2 Alkylation of Thiourea. The synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the primary carbon of 1-bromopentadecane. This is a classic bimolecular nucleophilic substitution (S_N2) reaction, which proceeds readily with primary alkyl halides.[2] The product is a stable S-pentadecylisothiouronium bromide salt.

-

Step 2: Alkaline Hydrolysis. The isothiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the C=N bond, leading to the formation of the thiol and urea as a byproduct.

Experimental Protocol: Synthesis of this compound via Isothiouronium Salt

Caution: This procedure should be performed in a well-ventilated fume hood due to the potent stench of the final thiol product. All glassware should be decontaminated with a bleach solution before removal from the hood.[5]

Part A: Synthesis of S-Pentadecylisothiouronium Bromide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromopentadecane (CH₃(CH₂)₁₄Br, MW: 291.31 g/mol ; 1 equivalent) and thiourea ((NH₂)₂CS, MW: 76.12 g/mol ; 1.1 equivalents).

-

Solvent Addition: Add 95% ethanol as the solvent. A typical concentration is around 2 mL of ethanol per gram of 1-bromopentadecane.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3 to 4 hours.[6] The formation of the salt may be observed as the reaction mixture becomes more homogeneous or as a precipitate forms upon cooling.

-

Isolation (Optional but Recommended): The intermediate salt can be isolated by cooling the reaction mixture in an ice bath and collecting the resulting precipitate by filtration. Washing the solid with cold diethyl ether helps to remove any unreacted starting material.

Part B: Hydrolysis to this compound

-

Hydrolysis Setup: Transfer the crude or purified S-pentadecylisothiouronium bromide to a larger round-bottom flask (e.g., 500 mL) equipped with a reflux condenser and magnetic stirrer.

-

Base Addition: Add a solution of sodium hydroxide (NaOH, MW: 40.00 g/mol ; 2-3 equivalents) in water. A typical concentration for the NaOH solution is 10-15% (w/v).

-

Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 2 to 3 hours. During this time, the thiol will form, often as an oily layer.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature. The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel. Add a nonpolar organic solvent like diethyl ether or hexane to dissolve the thiol product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x) to remove any remaining salts and water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

-

Workflow Visualization

Caption: Workflow for this compound via Isothiouronium Salt.

Method 2: The Thioacetate Protection-Deprotection Strategy

This method offers an alternative high-yield route that also effectively prevents sulfide formation. It involves converting the alkyl halide to a thioacetate ester, which acts as a stable, less odorous, and easily handled intermediate. The thiol is then liberated in a separate deprotection step. This approach is particularly valuable when other functional groups sensitive to the harsh basic conditions of the thiourea hydrolysis are present in the molecule.

Reaction Mechanism

-

Step 1: Thioacetate Formation. 1-bromopentadecane is treated with a salt of thioacetic acid, typically potassium thioacetate (KSAc). The thioacetate anion is a potent sulfur nucleophile that displaces the bromide ion in an S_N2 reaction to form S-pentadecyl thioacetate.

-

Step 2: Hydrolysis (Deprotection). The thioacetate ester is then hydrolyzed to the thiol. This can be achieved under either basic (e.g., sodium hydroxide, potassium carbonate) or acidic conditions. Basic hydrolysis is common and involves the saponification of the ester to yield the thiolate anion, which is subsequently protonated during acidic work-up to give the final thiol.

Experimental Protocol: Synthesis of this compound via Thioacetate Intermediate

Caution: While the intermediate is less odorous, the final product requires handling in a well-ventilated fume hood.

Part A: Synthesis of S-Pentadecyl thioacetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromopentadecane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Nucleophile Addition: Add potassium thioacetate (KSAc, MW: 114.23 g/mol ; 1.2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up:

-

Pour the reaction mixture into water.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude S-pentadecyl thioacetate, which can be used directly in the next step or purified by column chromatography.

-

Part B: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude S-pentadecyl thioacetate (1 equivalent) in an alcoholic solvent like ethanol or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the final thiol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 1-2 M solution; 2-3 equivalents), dropwise to the stirred solution.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

-

Work-up:

-

Cool the mixture in an ice bath and carefully neutralize it by adding a degassed acid solution (e.g., 1 M HCl) until the pH is approximately 7.

-

Extract the product with a degassed organic solvent (e.g., hexane or ether) (3x).

-

Combine the organic layers and wash with degassed water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the resulting crude thiol by vacuum distillation.

-

Workflow Visualization

Caption: Workflow for this compound via Thioacetate Intermediate.

Comparative Analysis of Synthesis Methods

The choice between the isothiouronium salt and thioacetate routes depends on several factors, including the scale of the reaction, the presence of other functional groups, and considerations regarding handling and byproducts.

| Feature | Isothiouronium Salt Method | Thioacetate Method |

| Starting Materials | 1-Bromopentadecane, Thiourea | 1-Bromopentadecane, Potassium Thioacetate |

| Key Intermediate | S-Pentadecylisothiouronium Bromide | S-Pentadecyl thioacetate |

| Byproducts | Urea | Acetate Salts |

| Typical Yields | High (often >80%)[6] | High (often >85%) |

| Advantages | Cost-effective reagents, robust and well-established, avoids sulfide byproducts.[2][7] | Milder deprotection conditions possible, intermediate is less odorous and more stable for storage. |

| Disadvantages | Hydrolysis requires strong base, byproduct (urea) removal can sometimes be tedious. | Requires two distinct steps (synthesis and deprotection), thioacetic acid/salts can be corrosive. |

Conclusion and Outlook

The synthesis of this compound is reliably achieved through well-established nucleophilic substitution methodologies. Both the isothiouronium salt and thioacetate pathways provide high yields and effectively circumvent the common problem of sulfide byproduct formation. The isothiouronium salt method is a robust, one-pot (though two-step) procedure using inexpensive reagents. The thioacetate route offers the advantage of a stable, less odorous intermediate and allows for milder deprotection conditions, making it suitable for more complex molecular architectures. The selection of the optimal synthetic route will be guided by the specific requirements of the research application, balancing factors of cost, scalability, and chemical compatibility.

References

-

Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]

-

3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

-

General synthetic scheme of the synthesis of thiol compounds from an alkyl halide using thiourea. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

1-pentadecane thiol, 25276-70-4. The Good Scents Company. [Link]

-

n-DODECYL (LAURYL) MERCAPTAN. Organic Syntheses. [Link]

Sources

1-Pentadecanethiol molecular weight.

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Pentadecanethiol

Introduction

This compound (C₁₅H₃₂S), also known as Pentadecyl Mercaptan, is a long-chain alkyl thiol that has garnered significant attention in materials science and nanotechnology.[1][2] Its unique molecular structure, featuring a fifteen-carbon aliphatic chain and a terminal thiol (-SH) group, enables the formation of highly ordered, self-assembled monolayers (SAMs) on various metallic substrates, particularly gold.[1][2] This guide provides a detailed examination of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight. It will explore the critical role this parameter plays in experimental design and application, offering researchers and drug development professionals a comprehensive resource for utilizing this versatile compound.

Core Molecular Identity and Physicochemical Properties

The foundation of any chemical's utility in a research setting is a precise understanding of its molecular characteristics. The molecular weight is a cornerstone property, essential for stoichiometric calculations, solution preparation, and analytical characterization.

The molecular formula for this compound is C₁₅H₃₂S.[2][3][4][5] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Sulfur: ~32.06 u), the calculated molecular weight is a critical value for any quantitative work. Authoritative sources confirm the molecular weight to be approximately 244.48 g/mol .[2][3][5][6][7]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 244.48 g/mol | [2][6][7] |

| Molecular Formula | C₁₅H₃₂S | [2][3][4] |

| Linear Formula | CH₃(CH₂)₁₄SH | [7] |

| CAS Number | 25276-70-4 | [2][3][7] |

| Appearance | Colorless liquid | [1] |

| Density | 0.847 g/mL at 25 °C | [7] |

| Boiling Point | 325 °C | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [1] |

| Synonyms | Pentadecyl Mercaptan, Pentadecane-1-thiol | [2][3][6] |

The Critical Role of Molecular Weight in Experimental Design

While seemingly a simple datum, the molecular weight of this compound is indispensable for ensuring experimental reproducibility and accuracy. Its application is most evident in the preparation of solutions for creating SAMs, a primary use for this compound.[1][2]

The causality is straightforward: to achieve a specific molar concentration (e.g., in millimoles, mM) in a solvent like ethanol, one must convert the desired molar amount into a measurable mass. This conversion is impossible without the precise molecular weight.

Molarity Calculation Example: To prepare 10 mL of a 5 mM solution of this compound in ethanol:

-

Moles needed: 0.010 L * (5 mmol / L) = 0.05 mmol

-

Convert moles to grams: 0.00005 mol * 244.48 g/mol = 0.012224 g

-

Convert grams to milligrams: 0.012224 g * 1000 mg/g = 12.224 mg

Therefore, a scientist would need to accurately weigh approximately 12.2 mg of this compound and dissolve it in 10 mL of ethanol. An inaccurate molecular weight would lead to an incorrect solution concentration, directly impacting the kinetics and final quality of the self-assembled monolayer.

Application Workflow: Formation of a this compound SAM on Gold

The formation of SAMs is a self-validating system; the quality of the resulting monolayer (e.g., its packing density and surface energy) is a direct reflection of the precision of the preparatory steps. The following protocol outlines a standard procedure where accurate reagent measurement, reliant on molecular weight, is paramount.

Experimental Protocol

-

Substrate Preparation:

-

Obtain a gold-coated substrate (e.g., silicon wafer or glass slide).

-

Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).

-

Dry the substrate under a stream of nitrogen gas.

-

Treat with UV/Ozone or an oxygen plasma cleaner for 10-15 minutes to remove organic contaminants and render the surface hydrophilic.

-

-

Thiol Solution Preparation:

-

Using the molecular weight of 244.48 g/mol , prepare a 1-10 mM solution of this compound in a high-purity solvent, typically absolute ethanol.

-

Ensure the thiol is fully dissolved by gentle vortexing or agitation.

-

-

Self-Assembly (Immersion):

-

Immediately immerse the cleaned, dried gold substrate into the prepared thiol solution.

-

Allow the self-assembly process to occur for 18-24 hours in a sealed container to prevent solvent evaporation and contamination. This extended period ensures the formation of a well-ordered, crystalline-like monolayer.

-

-

Post-Assembly Rinsing and Drying:

-

Carefully remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bonded (physisorbed) molecules.

-

Dry the substrate again under a gentle stream of nitrogen.

-

-

Characterization:

-

The resulting hydrophobic surface can be initially verified by measuring the static water contact angle, which should be >100° for a well-formed monolayer.

-

Further analysis can be performed using techniques like ellipsometry (to measure thickness) or X-ray photoelectron spectroscopy (XPS) to confirm chemical composition.

-

Workflow Visualization

The following diagram illustrates the logical flow of the SAM formation process.

Caption: Workflow for this compound Self-Assembled Monolayer (SAM) formation.

Safety and Handling Considerations

Like other thiols, this compound possesses a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. While it has low to moderate toxicity, direct contact and inhalation should be avoided.[1]

Conclusion

The molecular weight of this compound, 244.48 g/mol , is a fundamental parameter that underpins its effective use in scientific research.[2][6][7] This value is not merely a piece of data but the key to quantitative accuracy in the lab, enabling the reproducible formation of high-quality self-assembled monolayers for applications ranging from biocompatibility studies to chemical sensing.[1] This guide has detailed its core properties and provided a practical workflow, demonstrating the direct link between this foundational chemical constant and successful experimental outcomes.

References

-

This compound . NIST Chemistry WebBook. [Link]

-

8-Pentadecanethiol . PubChem, National Institutes of Health. [Link]

-

1-pentadecane thiol, 25276-70-4 . The Good Scents Company. [Link]

-

This compound . NIST Chemistry WebBook (Permanent Link). [Link]

-

Chemical Properties of this compound (CAS 25276-70-4) . Cheméo. [Link]

Sources

- 1. Buy this compound | 25276-70-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound = 97 25276-70-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-Pentadecanethiol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-pentadecanethiol (C15H32S), a long-chain alkanethiol pivotal in the fields of self-assembled monolayers (SAMs), nanotechnology, and materials science. Understanding its solubility profile in various organic solvents is critical for researchers, scientists, and drug development professionals to control experimental conditions, optimize reaction yields, and ensure the formation of high-quality, ordered molecular layers. This document synthesizes theoretical principles with practical, field-proven insights, detailing the physicochemical drivers of solubility, presenting qualitative solubility data, and providing robust, step-by-step experimental protocols for quantitative solubility determination. The guide is structured to offer full editorial control, allowing for a narrative that best elucidates the technical nuances of this topic, grounded in scientific integrity and supported by authoritative references.

Introduction: The Significance of this compound and Its Solubility

This compound, also known as pentadecyl mercaptan, is a colorless liquid characterized by a long C15 alkyl chain and a terminal thiol (-SH) group.[1] This unique amphiphilic structure, with a nonpolar hydrocarbon tail and a polar headgroup, governs its utility in a multitude of applications. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, silver, and copper, enabling the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[1] These SAMs are instrumental in tailoring the surface properties of materials, with applications ranging from controlling wettability and corrosion resistance to developing biocompatible surfaces for implants and biosensors.[1]

The efficacy and quality of SAMs are intrinsically linked to the solubility of the constituent alkanethiol in the deposition solvent. Proper dissolution ensures a homogenous solution, which is a prerequisite for controlled and reproducible monolayer formation. Conversely, poor solubility can lead to aggregation, incomplete surface coverage, and disordered layers, thereby compromising the intended functionality. Therefore, a thorough understanding of this compound's solubility in various organic solvents is not merely an academic exercise but a critical parameter for practical application and process optimization.

Theoretical Framework: Physicochemical Principles of Solubility

The solubility of this compound is primarily dictated by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.[2] The interplay of intermolecular forces—van der Waals interactions, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve in a given solvent.

-

Van der Waals Forces: The long, nonpolar pentadecyl chain (CH3(CH2)14-) of this compound is the dominant structural feature.[3] Consequently, its solubility is highest in nonpolar solvents where London dispersion forces, a type of van der Waals interaction, are the primary mode of intermolecular attraction. Solvents like hexane, heptane, and toluene are expected to be excellent solvents for this compound.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The thiol (-SH) group introduces a modest degree of polarity to the molecule. However, the S-H bond is less polar than the O-H bond in alcohols, resulting in weaker dipole-dipole interactions.[4] While thiols can act as weak hydrogen bond donors and acceptors, this capability is significantly diminished compared to their alcohol counterparts.[2] As a result, this compound is expected to have limited solubility in highly polar, protic solvents like water and methanol. Its solubility in polar aprotic solvents, such as acetone or ethyl acetate, will depend on the balance between the favorable interactions with the thiol group and the unfavorable interactions with the long alkyl chain.

The overall solubility can be conceptualized as a thermodynamic process governed by the Gibbs free energy of dissolution (ΔGsolv). For dissolution to be spontaneous, ΔGsolv must be negative. This is influenced by both the enthalpy of dissolution (ΔHsolv), which relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions, and the entropy of dissolution (ΔSsolv), which relates to the change in disorder of the system. In the case of long-chain alkanethiols, the large, nonpolar chain often leads to a positive ΔHsolv in polar solvents, rendering them sparingly soluble.

Qualitative Solubility of this compound

Based on the aforementioned principles and available data for analogous long-chain alkanethiols, a qualitative solubility profile for this compound can be predicted. It is important to note that specific quantitative data for this compound is not extensively available in public literature, necessitating experimental determination for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Strong van der Waals interactions between the alkyl chains of the solute and solvent. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable dispersion forces and potential for weak π-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | Good balance of dispersion forces and weak dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ether oxygen can act as a hydrogen bond acceptor for the thiol proton, but the long alkyl chain limits solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group is less compatible with the long nonpolar tail. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the ester group's polarity is not ideal for solubilizing the long alkyl chain. |

| Alcohols | Ethanol, Isopropanol | Low | The hydrogen-bonding network of the alcohol is disrupted by the nonpolar tail of the thiol, making dissolution energetically unfavorable.[1][5] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | The highly polar nature of these solvents is incompatible with the predominantly nonpolar solute. |

| Highly Polar Protic | Water, Methanol | Insoluble | Strong hydrogen bonding in the solvent and the hydrophobic nature of the C15 chain lead to negligible solubility.[1][6] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise concentrations, the experimental determination of this compound solubility is essential. The following protocol describes a robust, gravimetric method for quantifying solubility. This method is self-validating as it relies on reaching a thermodynamic equilibrium.

4.1. Materials and Equipment

-

This compound (≥97% purity)[3]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readability ±0.1 mg)

-

Vials with PTFE-lined caps (e.g., 4 mL or 20 mL)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Gas-tight syringes

-

Inert gas (Nitrogen or Argon)

-

Glass pipettes and bulbs

-

Pre-weighed evaporation dishes or vials

4.2. Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

4.3. Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of this compound. A general starting point is to add approximately 100-200 mg of the thiol to each vial. The key is to ensure that undissolved solute remains after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes, then place them on a shaker or rotator in the temperature bath.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The presence of undissolved this compound is crucial.

-

After the agitation period, let the vials stand undisturbed in the constant temperature bath for at least 12-24 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe that has been pre-equilibrated to the experimental temperature.

-

Immediately attach a 0.2 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. The filtration step is critical to remove any suspended microparticles.

-

Record the exact mass of the filtered solution dispensed.

-

-

Quantification:

-

Allow the solvent to evaporate completely. This can be done in a fume hood at ambient temperature or accelerated by a gentle stream of inert gas (e.g., nitrogen). Avoid heating, as this compound has a relatively high boiling point (approx. 325 °C) but could be susceptible to oxidation.[3]

-

Once the solvent has fully evaporated, reweigh the dish containing the this compound residue.

-

The mass of the dissolved thiol is the final mass minus the initial tare mass of the dish.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L using the mass of the residue and the volume of the aliquot taken.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.

-

Safety and Handling Precautions

This compound, like many thiols, has a strong, unpleasant odor.[1] It is also classified as a skin and eye irritant.[7] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[7][8]

Conclusion

The solubility of this compound in organic solvents is a critical parameter governed by the interplay of its long nonpolar alkyl chain and its weakly polar thiol headgroup. While it exhibits high solubility in nonpolar solvents like alkanes and aromatic hydrocarbons, its solubility diminishes significantly as the polarity of the solvent increases. For precise and reproducible applications, particularly in the fabrication of self-assembled monolayers, a quantitative understanding of its solubility is imperative. The gravimetric method detailed in this guide provides a reliable and self-validating protocol for determining the solubility of this compound in a range of organic solvents, enabling researchers to make informed decisions in experimental design and process optimization.

References

-

The Good Scents Company. (n.d.). 1-pentadecane thiol, 25276-70-4. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties Table. Retrieved from [Link]

-

University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 25276-70-4 Name: Pentadecane-1-thiol. Retrieved from [Link]

-

Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11957-12007. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5738. Retrieved from [Link]

-

Shishkin, Y. L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5396. Retrieved from [Link]

-

Van der Maelen, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Theory and Computation, 18(11), 6965-6975. Retrieved from [Link]

-

Cotgreave, I. A., & Moldéus, P. (1986). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Biochemical and Biophysical Methods, 13(4-5), 231-249. Retrieved from [Link]

-

Giles, G. I., & Jacob, C. (2012). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 963, 231-247. Retrieved from [Link]

-

Schmidt, R., et al. (2023). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents. Analytical Chemistry, 95(12), 5289-5296. Retrieved from [Link]

-

Longdom Publishing. (2022, July 14). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]

-

Arroyo-Currás, N., et al. (2020). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids. ACS Applied Materials & Interfaces, 12(8), 9956-9964. Retrieved from [Link]

-

ResearchGate. (n.d.). A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. Retrieved from [Link]

-

Podvorna, O., et al. (2017). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir, 33(37), 9343-9351. Retrieved from [Link]

Sources

- 1. Buy this compound | 25276-70-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound = 97 25276-70-4 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. echemi.com [echemi.com]

Section 1: Core Chemical Identity and Physicochemical Profile

An In-depth Technical Guide to the Safe Handling of 1-Pentadecanethiol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for this compound (CAS No. 25276-70-4), a long-chain alkyl thiol utilized in advanced research, particularly in the formation of self-assembled monolayers (SAMs) for nanotechnology, biosensors, and drug delivery systems.[1][2] As a Senior Application Scientist, the goal of this document is to move beyond a standard Safety Data Sheet (SDS) by providing not just the "what" but the "why" behind safety protocols, grounded in the specific physicochemical properties of this compound.

This compound, also known as Pentadecyl Mercaptan, is an organosulfur compound with a 15-carbon alkyl chain.[2][3] Its long, nonpolar hydrocarbon tail and polar thiol head-group dictate its physical behavior and, consequently, its handling requirements.[1]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 25276-70-4 | |

| Molecular Formula | C₁₅H₃₂S | [4] |

| Molecular Weight | 244.48 g/mol | [4] |

| Appearance | Colorless liquid with a distinct, strong odor | [1] |

| Boiling Point | ~325 °C (lit.) | [5] |

| Melting Point | 22 °C | [5] |

| Density | 0.847 g/mL at 25 °C (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Water Solubility | Insoluble (0.007412 mg/L @ 25°C est.) | [1][6] |

| Organic Solvent Solubility | Soluble in ethanol and ether |[1] |

The high boiling point and low vapor pressure at room temperature suggest that the primary risk of inhalation exposure comes from aerosols or heating, rather than rapid evaporation. However, like all thiols, it possesses a potent, unpleasant odor, which serves as an excellent warning sign for its presence in the air.[1][7] Its insolubility in water is a critical consideration for environmental containment and disposal.[1][6]

Section 2: Hazard Assessment and Toxicological Insights

A thorough review of publicly available safety literature reveals a significant lack of specific toxicological data and official GHS classification for this compound.[3][6] Many formal SDS documents list this information as "no data available."[3] This data gap necessitates a precautionary approach, drawing inferences from the known hazards of similar long-chain alkanethiols and the general reactivity of the thiol functional group.

Inferred Hazards:

-

Skin and Eye Irritation: While specific data is absent, related thiols are known irritants.[7][8] The lipophilic 15-carbon chain can facilitate penetration into skin layers. Prolonged or repeated contact should be avoided.

-

Respiratory Irritation: Inhalation of vapors or aerosols, especially if the substance is heated or agitated, may irritate the respiratory system.[7]

-

Aquatic Toxicity: Long-chain thiols, such as 1-Octadecanethiol, are classified as very toxic to aquatic life.[9] Given its insolubility in water and chemical nature, it is prudent to assume this compound poses a similar environmental hazard and must be prevented from entering drains or waterways.[9][10]